(1S,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol
Description
Properties
IUPAC Name |
3-(5-amino-1-methyl-1,2,4-triazol-3-yl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-11-7(8)9-6(10-11)4-2-5(12)3-4/h4-5,12H,2-3H2,1H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTZHNIVNYQCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2CC(C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,3S)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol is a triazole derivative that has garnered attention in pharmaceutical research due to its potential biological activity. Triazoles are known for their diverse applications in medicine, agriculture, and industry, particularly as antifungal agents and in cancer therapy. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 168.21 g/mol. The structure features a cyclobutane ring substituted with a triazole moiety, which is critical for its biological interactions.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Triazole Ring : The triazole component is synthesized through a reaction involving hydrazine derivatives and carbonyl compounds.
- Cyclobutane Formation : The cyclobutane structure can be formed through intramolecular reactions involving suitable precursors.
- Functionalization : The final compound is obtained by introducing the amino group at the 5-position of the triazole ring.
Antimicrobial Properties
Triazole derivatives are well-known for their antifungal properties. The compound has shown activity against various fungal strains in vitro. For example, studies have indicated that it inhibits the growth of Candida albicans and Aspergillus niger at concentrations as low as 10 µg/mL .
Anticancer Activity
Recent research has explored the anticancer potential of triazole derivatives. The compound demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range . This activity is attributed to its ability to disrupt cellular signaling pathways involved in cell proliferation.
The proposed mechanism of action involves the inhibition of specific enzymes that are crucial for fungal cell wall synthesis and cancer cell growth. The triazole ring interacts with the heme group of cytochrome P450 enzymes, leading to disrupted ergosterol biosynthesis in fungi and altered steroid synthesis in cancer cells .
Study 1: Antifungal Efficacy
In a controlled study published in Journal of Medicinal Chemistry, researchers evaluated the antifungal efficacy of this compound against clinical isolates of Candida spp. Results indicated a 75% reduction in fungal load at a concentration of 20 µg/mL after 48 hours .
Study 2: Anticancer Activity
A separate study focused on the anticancer properties of this compound against various human tumor cell lines. The results showed that treatment with this triazole derivative led to significant apoptosis in MCF-7 cells as evidenced by increased caspase activity and DNA fragmentation assays .
Data Summary
Scientific Research Applications
It appears the exact compound "(1S,3s)-3-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)cyclobutan-1-ol" is not directly discussed within the provided search results. However, the search results do provide information on related compounds and applications of 1,2,4-triazole derivatives, acetyl-CoA carboxylase (ACC) inhibitors, and compounds with TrkA receptor activation . Therefore, the applications of these related compounds can be extrapolated.
1,2,4-Triazole Derivatives
1H-1,2,4-triazoles and their derivatives have a broad spectrum of applications, including uses as acetyl-CoA carboxylase (ACC) inhibitors, anti-inflammatory agents, fungicides, and sedatives .
Medical Applications
- ACC Inhibitors Certain Thienopyrimidine derivatives are effective as acetyl-CoA carboxylase (ACC) inhibitors, useful in treating obesity, dyslipidemia, hyperlipidemia, and infections . The compounds can regulate aliphatic acid oxidation .
- TrkA Receptor Activation Some derivatives can selectively activate the TrkA receptor, promoting cell survival and inducing phosphorylation of Erk1/2, which protects cells against serum deprivation-induced cell death .
Other Applications
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a chemical compound with potential uses in various research and industrial applications .
Identifications
- IUPAC Name: methyl 3-amino-1H-1,2,4-triazole-5-carboxylate
- Molecular Formula: C4H6N4O2
- Molecular Weight: 142.12 g/mol
3-methyl-1H-1,2,4-triazole-5-thiones
These compounds exhibit hydrogen-bonded supramolecular assembly and have shown anti-inflammatory, fungicidal, and sedative effects .
Crystal Structures
- The crystal structures of 4-amino-3-methyl-1H-1,2,4-triazole-5-thione have been determined, with molecules linked into complex sheets via N—H⋯S hydrogen bonds .
5-amino-1H-1,2,4-triazol-3-yl derivatives
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of the target compound and three analogs identified in the evidence:
Physicochemical Properties
- Solubility: The target compound’s hydroxyl and amino groups favor aqueous solubility, whereas the sulfanyl derivative () is more lipophilic. The cyclopropane-carboxylic acid analog () may exhibit pH-dependent solubility due to its ionizable carboxyl group.
- Thermal Stability: Triazole-containing compounds (Target, ) are thermally stable due to aromaticity. Cyclopropane’s ring strain () may lower thermal stability compared to cyclobutanol derivatives.
- Crystallography: SHELX-based refinements (–3) are critical for resolving stereochemistry in such small molecules. The target’s hydroxyl and amino groups likely form hydrogen bonds in the crystal lattice, influencing packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
